

Application Notes and Protocols for MEN 10210 in Isolated Organ Bath Experiments

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Compound of Interest

Compound Name: [bAla8]-Neurokinin A(4-10)

Cat. No.: B550203

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Introduction

MEN 10210 is a potent and selective non-peptide antagonist of the tachykinin NK1 receptor. The NK1 receptor is the primary receptor for Substance P (SP), a neuropeptide involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. Isolated organ bath experiments are a fundamental tool in pharmacology for characterizing the activity of compounds like MEN 10210 on specific tissues in a controlled ex vivo environment.

These application notes provide a detailed protocol for utilizing MEN 10210 in isolated organ bath experiments, specifically focusing on its ability to antagonize Substance P-induced smooth muscle contraction. The guinea pig ileum is a classic and robust model for studying NK1 receptor-mediated responses.

Mechanism of Action: Tachykinin NK1 Receptor Signaling

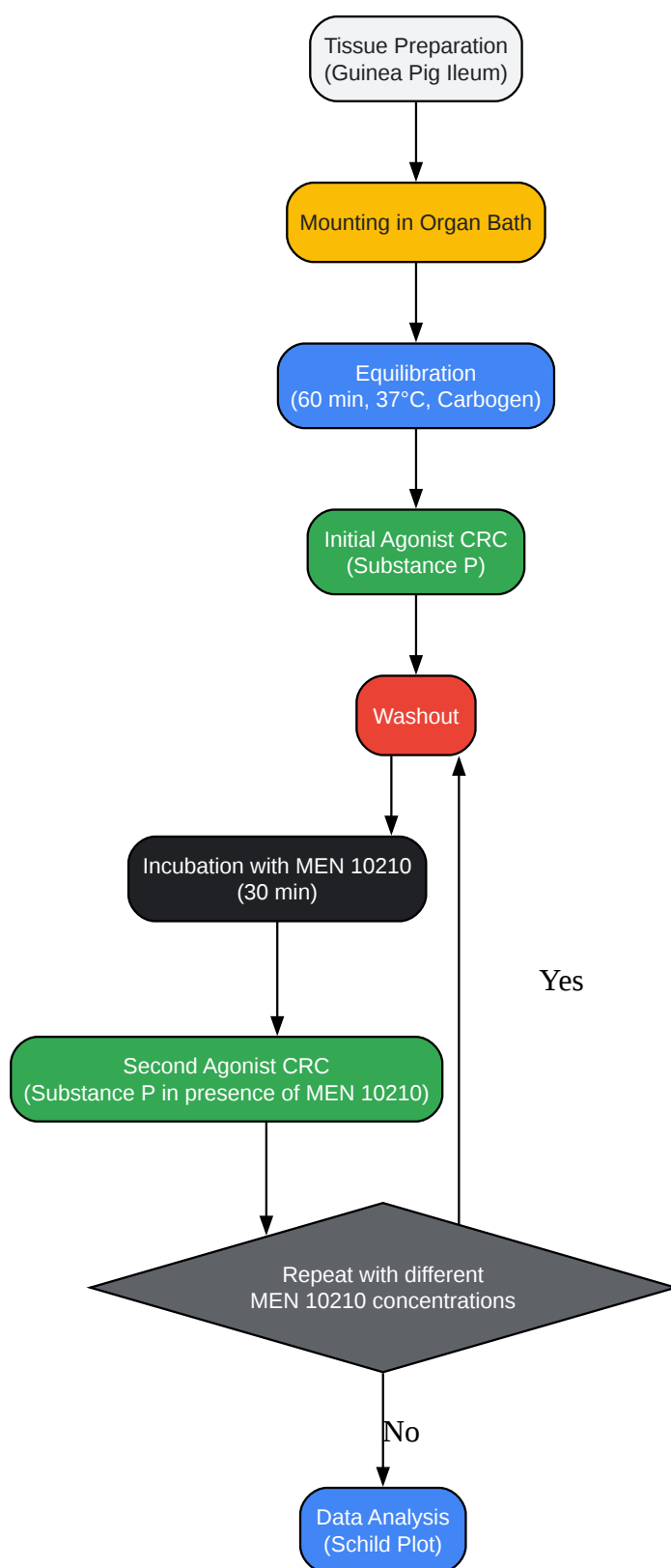
Substance P, upon binding to the G-protein coupled NK1 receptor, initiates a signaling cascade that leads to smooth muscle contraction. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}) from the

sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca^{2+} binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

MEN 10210, as a competitive antagonist, binds to the NK1 receptor and prevents Substance P from binding, thereby inhibiting this signaling cascade and the subsequent smooth muscle contraction.

Signaling Pathway of Substance P-induced Smooth Muscle Contraction





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